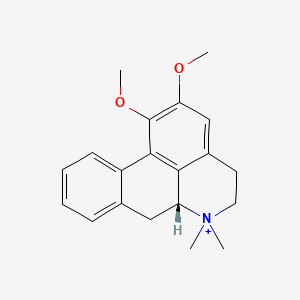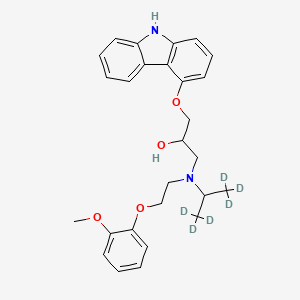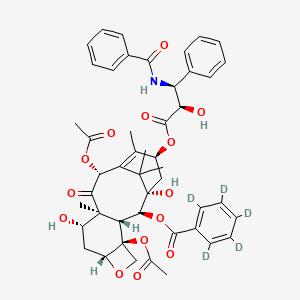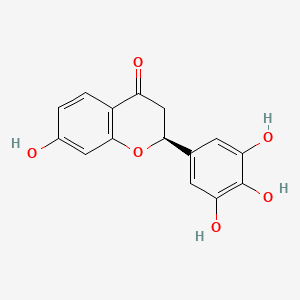
N-Methylnuciferine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylnuciferine is an aporphine alkaloid derived from the lotus plant (Nelumbo nucifera). It is known for its diverse biological activities and has been studied for its potential therapeutic applications. The compound is characterized by its molecular formula C20H24NO2+ and a molecular weight of 310.42 g/mol .
Scientific Research Applications
Chemistry: Used as a reference compound in analytical chemistry for the study of alkaloids.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
N-Methylnuciferine exerts its effects through multiple molecular targets and pathways. It has been shown to interact with neurotransmitter receptors, modulate enzyme activities, and influence cellular signaling pathways. For example, it can inhibit the production of nitric oxide in microglial cells, thereby reducing inflammation .
Similar Compounds:
Nuciferine: A precursor to this compound, known for its similar biological activities.
N-Nornuciferine: Another alkaloid from the lotus plant with comparable properties.
Uniqueness: this compound is unique due to its methylated structure, which enhances its stability and bioavailability compared to its non-methylated counterparts. This modification also influences its interaction with biological targets, making it a valuable compound for therapeutic research .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
N-Methylnuciferine interacts with various enzymes and proteins in biochemical reactions. It has been found to scavenge DPPH radicals and inhibit α-glucosidase and α-amylase . These interactions suggest that this compound may play a role in managing oxidative stress and regulating carbohydrate metabolism.
Cellular Effects
At the cellular level, this compound influences various processes. For instance, it has been shown to reduce nitric oxide production in BV-2 microglia when applied at a concentration of 20 µM . This suggests that this compound may modulate cell signaling pathways and influence cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For example, its ability to inhibit α-glucosidase and α-amylase suggests that it may interfere with carbohydrate metabolism at the molecular level .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as α-glucosidase and α-amylase, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methylnuciferine can be synthesized through various chemical reactions. One common method involves the methylation of nuciferine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves the extraction of nuciferine from the lotus plant, followed by chemical modification. The extraction process includes solvent extraction and chromatographic purification to isolate nuciferine, which is then methylated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: N-Methylnuciferine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound compounds.
properties
IUPAC Name |
(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSAZXBJMATEKS-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@H]1CC4=CC=CC=C43)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the inhibitory activity of N-Methylnuciferine against α-glucosidase and α-amylase?
A1: This study reports, for the first time, the inhibitory activity of this compound against α-glucosidase and α-amylase. [] While the specific inhibitory concentrations (IC50 values) were not provided in the abstract, the research suggests that this compound, along with dicentrinone, exhibits potential as an antidiabetic compound due to its enzymatic inhibition properties. Further research is needed to fully characterize the potency and mechanism of action of this compound against these enzymes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,5S)-6-(Hydroxymethyl)-3-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B587579.png)







![2-{(1R)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl beta-D-glucopyranosiduronic acid](/img/structure/B587595.png)
![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)